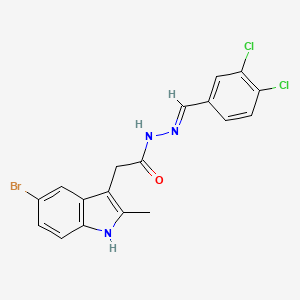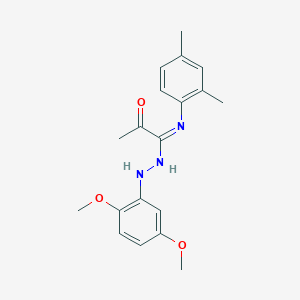![molecular formula C14H22N2O B3883948 2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE](/img/structure/B3883948.png)
2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE
描述
2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl group, a butynyl group, and a cyanide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolidinyl Group: This can be achieved through the reaction of a suitable amine with a butynyl halide under basic conditions.
Introduction of the Butynyl Group: This step involves the coupling of the pyrrolidinyl intermediate with an ethyl halide in the presence of a strong base.
Attachment of the Cyanide Group: The final step involves the nucleophilic substitution of the ethyl group with a cyanide ion, typically using a cyanide salt such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophilic reagents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced derivatives with functional groups such as amines or alkanes.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
科学研究应用
2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within cells, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Influence on the expression of genes involved in various biological functions.
相似化合物的比较
Similar Compounds
4-Ethyl-1-methyl-2-pyrazoline: A compound with a similar structural motif but different functional groups.
Benzimidazoles: A class of compounds with a benzene ring fused to an imidazole ring, exhibiting diverse biological activities.
Uniqueness
2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(3-methyl-6-pyrrolidin-1-ylhex-4-yn-3-yl)oxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-14(2,17-13-7-9-15)8-6-12-16-10-4-5-11-16/h3-5,7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELKEPIWDTYCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCCC1)OCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide](/img/structure/B3883865.png)
![1-[5-(4-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid](/img/structure/B3883870.png)
![(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one](/img/structure/B3883899.png)
![2,4-Dichloro-5-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B3883902.png)
![N-[2-(3-propan-2-ylphenoxy)ethyl]butan-1-amine;hydrochloride](/img/structure/B3883906.png)
![3-[(4-Fluorophenyl)sulfonylamino]-4-methoxybenzamide](/img/structure/B3883914.png)

![4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B3883926.png)
![4-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3883932.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B3883935.png)
![N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide](/img/structure/B3883937.png)

![(5Z)-2-IMINO-5-({2-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3883959.png)
![6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B3883966.png)
